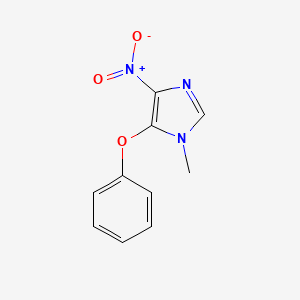
1-Methyl-4-nitro-5-phenoxy-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-nitro-5-phenoxy-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a methyl group at the 1-position, a nitro group at the 4-position, and a phenoxy group at the 5-position. These substituents impart unique chemical and physical properties to the molecule, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-nitro-5-phenoxy-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylimidazole with a nitrating agent such as nitric acid and sulfuric acid to introduce the nitro group at the 4-position . The phenoxy group can be introduced via a nucleophilic substitution reaction using phenol and a suitable leaving group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-4-nitro-5-phenoxy-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Phenol with a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 1-Methyl-4-amino-5-phenoxyimidazole.
Substitution: Formation of various substituted imidazoles depending on the nucleophile used.
Applications De Recherche Scientifique
1-Methyl-4-nitro-5-phenoxy-1H-imidazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections caused by anaerobic bacteria and parasites.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-nitro-5-phenoxy-1H-imidazole involves its interaction with biological molecules. The nitro group can undergo reduction in anaerobic conditions, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This makes it effective against anaerobic bacteria and parasites . The phenoxy group may enhance its lipophilicity, aiding in its cellular uptake.
Comparaison Avec Des Composés Similaires
Metronidazole: A well-known nitroimidazole used as an antibiotic and antiprotozoal agent.
Tinidazole: Another nitroimidazole with similar applications.
Ornidazole: Used for its antimicrobial properties.
Uniqueness: 1-Methyl-4-nitro-5-phenoxy-1H-imidazole is unique due to the presence of the phenoxy group, which can influence its chemical reactivity and biological activity. This differentiates it from other nitroimidazoles that typically do not have such substituents.
Propriétés
Formule moléculaire |
C10H9N3O3 |
|---|---|
Poids moléculaire |
219.20 g/mol |
Nom IUPAC |
1-methyl-4-nitro-5-phenoxyimidazole |
InChI |
InChI=1S/C10H9N3O3/c1-12-7-11-9(13(14)15)10(12)16-8-5-3-2-4-6-8/h2-7H,1H3 |
Clé InChI |
VMLJJTZTMKBFPE-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC(=C1OC2=CC=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














